Regiochemical Differentiation: 3,4- vs. 4,5-Dipropyl Substitution
The regiochemistry of the propyl substituents and the amine group on the pyrazole core creates distinct molecular recognition profiles. 3,4-Dipropyl-1H-pyrazol-5-amine has the amine at the 5-position and propyl groups at 3 and 4, whereas its closest analog, 4,5-dipropyl-1H-pyrazol-3-amine (CAS 1211512-81-4), has the amine at the 3-position and propyl groups at 4 and 5 . This positional isomerism leads to different calculated dipole moments and hydrogen bond donor/acceptor orientations, which are critical for target binding. A review of aminopyrazoles confirms that the position of the amino group (3-, 4-, or 5-) is a defining factor for biological activity, with 5-aminopyrazoles being privileged structures for kinase inhibition (e.g., p38α) [1].
| Evidence Dimension | Regiochemical Scaffold Identity |
|---|---|
| Target Compound Data | 3,4-Dipropyl-1H-pyrazol-5-amine (5-amino, 3,4-dialkyl pattern) |
| Comparator Or Baseline | 4,5-Dipropyl-1H-pyrazol-3-amine (3-amino, 4,5-dialkyl pattern) |
| Quantified Difference | Structural isomer; no direct bioactivity comparison available. The difference is based on known class-level SAR for aminopyrazole regioisomers. |
| Conditions | In silico structural analysis and literature review of aminopyrazole SAR. |
Why This Matters
For researchers requiring a 5-amino-3,4-dialkyl substitution pattern to match a pharmacophore model, no other regioisomer can serve as a suitable substitute.
- [1] Lusardi, M.; Spallarossa, A.; Brullo, C. Amino-Pyrazoles in Medicinal Chemistry: A Review. Int. J. Mol. Sci. 2023, 24, 7834. View Source
